molecular formula C14H20N2O3S B2703834 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1209299-99-9

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2703834
CAS No.: 1209299-99-9
M. Wt: 296.39
InChI Key: UNQNZPHUKJEUST-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C15H20N2O3S. This urea derivative incorporates a 1,4-dioxaspiro[4.5]decane moiety, a ketal that is commonly used as a protected form of cyclohexanone . The presence of the thiophene ring, a privileged structure in drug discovery, contributes to the compound's potential for diverse biological interactions. Researchers are particularly interested in this compound and its analogs due to their demonstrated potential as agonists for the 5-HT1A receptor (serotonin 1A receptor) . Compounds based on the 1,4-dioxaspiro[4.5]decane scaffold have been synthesized and evaluated, showing potent activity and selectivity for the 5-HT1A receptor, which is a critical target in the development of therapies for neurological and psychiatric disorders . These related spirocyclic compounds have shown promising neuroprotective activity and potent antinociceptive (pain-blocking) effects in preclinical models, suggesting a new strategy for pain control . The structural features of this urea derivative make it a valuable intermediate for further chemical synthesis and exploration in various research programs. It is intended for use in biochemical research, target identification, and hit-to-lead optimization studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-13(16-12-5-4-8-20-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQNZPHUKJEUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction to form the oxaspiro[4.5]decan-1-one scaffold . This is followed by the reaction with thiophene-2-ylamine and subsequent urea formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

1-(1,4-Dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The urea group can form hydrogen bonds, further stabilizing these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

Compound 13 (8-phenyl-3-(3-(4-phenylpiperazinyl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)

  • Core : 1,3-Diazaspiro[4.5]decane-2,4-dione (two amide groups vs. the target’s urea).
  • Substituents : Phenyl and piperazinylpropyl groups.
  • Key Differences: The diazaspiro core lacks the dioxolane oxygen atoms, reducing polarity. Pharmacological data for Compound 13 are linked to serotonin receptor modulation .

WYE-125132

  • Core : Pyrazolo[3,4-d]pyrimidin with a 1,4-dioxaspiro[4.5]decan substituent.
  • Substituents : Oxa-azabicyclo[3.2.1]octane and methylurea.
  • Key Differences : The pyrazolopyrimidine scaffold enables ATP-competitive inhibition of mTORC1/2, while the target’s simpler urea-thiophene system lacks this complexity. WYE-125132’s activity highlights the importance of fused heterocycles in kinase targeting .
Urea and Thiophene Derivatives

Compounds 4a–d (4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol)

  • Core : Pyrimidin-2-ol/thiol with benzofuran and thiophen-2-yl groups.
  • Key Differences: The pyrimidine ring replaces the urea, altering hydrogen-bonding patterns. Thiourea derivatives (e.g., 5a–d) exhibit enhanced lipophilicity compared to the target’s urea group.

Compounds 7a–d (Tetrahydrobenzo[b]thiophene-based ureas)

  • Core: Tetrahydrobenzo[b]thiophene with hydrazono-benzoyl urea.
  • These derivatives are synthesized via hydrazone formation, a strategy adaptable to the target’s urea synthesis .

Physicochemical and Pharmacological Insights

Table 1: Comparative Analysis of Key Features
Compound Core Structure Hydrogen-Bonding Capacity LogP (Predicted) Notable Activity
Target Compound Dioxaspiro[4.5]decane + urea High (urea NH/CO) ~2.1 Undisclosed (structural focus)
Compound 13 Diazaspiro[4.5]decane + amide Moderate (amide CO/NH) ~3.5 Serotonin receptor modulation
WYE-125132 Pyrazolopyrimidine + dioxaspiro Low (kinase hinge binding) ~4.2 mTORC1/2 inhibition
Compounds 4a–d Pyrimidin-2-ol/thiol Moderate (OH/SH) ~2.8–3.4 Anticandidal (reported elsewhere)
  • Hydrogen Bonding : The target’s urea forms stronger, directional bonds compared to pyrimidin-2-ol/thiol derivatives, favoring crystal packing stability .
  • Lipophilicity : The dioxaspiro ring reduces LogP relative to benzo[b]thiophene derivatives, suggesting improved aqueous solubility.

Biological Activity

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its unique spirocyclic structure and the presence of a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.

Structural Features

The compound features a spirocyclic core that contributes to its stability and biological activity. The inclusion of the thiophene moiety enhances its pharmacological properties by potentially interacting with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.
  • Neuropharmacological Effects : It has been reported as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This suggests potential applications in treating depression and anxiety-related conditions.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors and enzymes, modulating their activity and triggering downstream signaling pathways relevant to its therapeutic effects.

Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 12 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Study 2: Neuropharmacological Evaluation

In a behavioral study using rodent models, the compound showed anxiolytic effects comparable to standard anxiolytics. The results indicated that administration of the compound significantly reduced anxiety-like behaviors in elevated plus maze tests, supporting its role as a potential therapeutic agent for anxiety disorders.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of similar compounds:

Compound NameBiological ActivityMechanism of Action
Compound AAnticancerInduces apoptosis via ROS generation
Compound BNeuroprotectiveModulates neurotransmitter levels
Compound CAntimicrobialInhibits bacterial cell wall synthesis

Research Findings

Recent research highlights the need for further investigations into the pharmacokinetics and toxicity profiles of this compound. Studies focusing on optimizing its chemical structure could enhance its efficacy and selectivity for biological targets.

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